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Compound of Interest

Compound Name: 3-Hydroxypropanamide

Cat. No.: B015828 Get Quote

For Immediate Release

This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug

development professionals interested in the untapped potential of 3-Hydroxypropanamide.

While direct biological activity data for this core molecule is limited, its structural simplicity and

the demonstrated bioactivities of its derivatives and related compounds highlight it as a

promising scaffold for novel therapeutic development. This document outlines key research

areas, provides detailed experimental protocols, and visualizes potential pathways to stimulate

further investigation into this intriguing molecule.

Chemical and Physical Properties
3-Hydroxypropanamide (CAS: 2651-43-6) is a simple, bifunctional organic molecule

possessing both a hydroxyl and an amide group.[1][2] This structure allows for hydrogen

bonding, rendering it soluble in water and polar organic solvents.[1] Its reactivity, attributed to

these functional groups, makes it a versatile intermediate in organic synthesis.[3]
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Property Value Source(s)

Molecular Formula C₃H₇NO₂ [2][3]

Molecular Weight 89.09 g/mol [2][4]

Melting Point 60-62 °C [5]

XLogP3 -1.6 [4]

Hydrogen Bond Donor Count 2 [4]

Hydrogen Bond Acceptor

Count
2 [4]

Rotatable Bond Count 2 [4]

Potential Research Areas
While 3-Hydroxypropanamide itself has not been extensively studied for its biological activity,

the demonstrated efficacy of its derivatives and structurally similar compounds suggests

several promising avenues for research.

Antimicrobial and Antifungal Applications
The structurally related compounds, 3-hydroxypropionaldehyde (3-HPA) and 3-

hydroxypropionic acid (3-HP), have documented antimicrobial and antifungal properties.[6][7]

[8][9] 3-HPA, produced by Bacillus subtilis, has shown significant antifungal activity against

various plant pathogens.[8] Furthermore, 3-HP contributes to the antibacterial activity of the

probiotic Limosilactobacillus reuteri.[9] These findings suggest that 3-Hydroxypropanamide
could be investigated as a potential antimicrobial or antifungal agent, or as a precursor for the

synthesis of more potent derivatives.

Scaffold for Anticancer Drug Discovery
Derivatives of 3-Hydroxypropanamide have shown promise in the field of oncology. A notable

example is a series of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives that have

been identified as histone deacetylase (HDAC) inhibitors with IC₅₀ values as low as 0.3 µM.[10]

These compounds exhibited antiproliferative activity against human colon carcinoma and non-
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small cell lung cancer cell lines.[10] This indicates that the 3-hydroxypropanamide backbone

can serve as a valuable scaffold for the design of novel anticancer agents.

Antimalarial Drug Development
Recent studies have highlighted the potential of 3-hydroxy-propanamidines (HPAs), derivatives

of 3-Hydroxypropanamide, as potent antimalarial agents.[1] These compounds have

demonstrated excellent in vitro growth inhibition of drug-sensitive and resistant strains of

Plasmodium falciparum with no significant cytotoxicity in human cell lines.[1] The most active

compound in the series also showed a favorable pharmacokinetic profile and curative activity in

a mouse model of malaria.[1] This opens a significant research avenue for developing new

antimalarial drugs based on the 3-hydroxypropanamide core structure.

Experimental Protocols
The following are detailed, representative protocols for the synthesis, purification, and

characterization of a simple hydroxyamide, which can be adapted for 3-Hydroxypropanamide.

Synthesis of 3-Hydroxypropanamide
This protocol is a general method for amide synthesis via the Schotten-Baumann reaction,

adapted for 3-hydroxypropanoyl chloride and ammonia.

Materials:

3-Hydroxypropanoic acid

Thionyl chloride (SOCl₂)

Anhydrous dichloromethane (DCM)

Aqueous ammonia (NH₃)

Ice bath

Separatory funnel

Rotary evaporator
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Procedure:

Acid Chloride Formation: In a fume hood, dissolve 3-hydroxypropanoic acid in anhydrous

DCM. Slowly add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room

temperature for 2-3 hours. Monitor the reaction by TLC.

Amidation: Cool the reaction mixture containing the newly formed 3-hydroxypropanoyl

chloride in an ice bath. Slowly add excess aqueous ammonia dropwise with vigorous stirring.

Work-up: Allow the reaction to warm to room temperature and stir for an additional hour.

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water

and brine.

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure using a rotary evaporator to obtain the crude 3-Hydroxypropanamide.

Purification by Column Chromatography
Materials:

Crude 3-Hydroxypropanamide

Silica gel

Solvent system (e.g., ethyl acetate/methanol gradient)

Glass column

Fraction collector

Procedure:

Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar solvent of the chosen

solvent system.

Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or

with gentle pressure.
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Sample Loading: Dissolve the crude 3-Hydroxypropanamide in a minimal amount of the

initial solvent and load it onto the top of the silica gel bed.

Elution: Begin eluting the column with the solvent system, gradually increasing the polarity

(e.g., increasing the percentage of methanol in ethyl acetate).

Fraction Collection: Collect fractions using a fraction collector and monitor the separation by

TLC.

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to

yield purified 3-Hydroxypropanamide.

Characterization Techniques
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Dissolve the purified product in a deuterated solvent (e.g., CDCl₃ or D₂O). The

spectrum should show distinct peaks corresponding to the protons of the ethyl group and the

amide protons. The splitting patterns and integration values will confirm the structure. For

propanamide, three distinct proton environments are expected with a ratio of 3:2:2.[11]

¹³C NMR: The ¹³C NMR spectrum of propanamide will show three distinct carbon signals,

confirming the three different carbon environments in the molecule.[10]

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

Acquire the IR spectrum of the purified solid or a concentrated solution. Key characteristic

peaks for a primary amide include a pair of N-H stretching bands around 3370-3170 cm⁻¹, a

C=O stretching band around 1680-1630 cm⁻¹, and an N-H bending vibration around 1650-

1620 cm⁻¹.[12][13] The presence of a broad O-H stretch from the hydroxyl group would also

be expected.

Visualized Workflows and Pathways
General Experimental Workflow
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Caption: General workflow for the synthesis, purification, and characterization of 3-
Hydroxypropanamide.

Hypothetical Metabolic Pathway
The following diagram illustrates a hypothetical metabolic pathway where 3-
Hydroxypropanamide could be synthesized from a common metabolite, beta-alanine, and

subsequently converted into other bioactive compounds.
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Caption: A hypothetical metabolic pathway for the synthesis and derivatization of 3-
Hydroxypropanamide.

Conclusion
3-Hydroxypropanamide represents a largely unexplored molecule with significant potential as

a building block in drug discovery. The demonstrated biological activities of its derivatives in

oncology and infectious diseases provide a strong rationale for further investigation. This guide

offers a starting point for researchers to explore the synthesis, purification, and potential

applications of this promising compound. Future research should focus on systematic

screening of 3-Hydroxypropanamide for various biological activities, elucidation of its

metabolic pathways, and the design of novel derivatives with enhanced therapeutic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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